An In-depth Technical Guide to Methyl N-(3,4-dimethoxybenzoyl)glycinate (CAS 72719-18-7)
An In-depth Technical Guide to Methyl N-(3,4-dimethoxybenzoyl)glycinate (CAS 72719-18-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-(3,4-dimethoxybenzoyl)glycinate is a derivative of glycine, an essential amino acid, and is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to the nitrogen atom of the glycine methyl ester. This modification imparts specific physicochemical properties and potential biological activities, making it a molecule of interest in medicinal chemistry and drug design. The dimethoxybenzoyl moiety is a common structural feature in various pharmacologically active compounds, suggesting that this glycine derivative could serve as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of methyl N-(3,4-dimethoxybenzoyl)glycinate, compiled to aid researchers in their exploration of this and related compounds.
Chemical and Physical Properties
Methyl N-(3,4-dimethoxybenzoyl)glycinate is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and its characteristics can be inferred from closely related analogs.
Table 1: Physicochemical Properties of Methyl N-(3,4-dimethoxybenzoyl)glycinate
| Property | Value | Source |
| CAS Number | 72719-18-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available. For the related N-(4-hydroxy-3-methoxybenzoyl)glycine, the melting point is 169-170 °C.[2] | |
| Boiling Point | Not available. Predicted to be high due to the amide and ester functional groups. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[3] | |
| SMILES | COC(=O)CNC(=O)c1ccc(c(c1)OC)OC | [1] |
Synthesis and Characterization
The synthesis of methyl N-(3,4-dimethoxybenzoyl)glycinate can be readily achieved through standard peptide coupling reactions, most notably the Schotten-Baumann reaction.[4][5] This method involves the acylation of an amine with an acid chloride in the presence of a base.
Synthetic Protocol: Schotten-Baumann Reaction
This protocol describes a general and robust method for the synthesis of N-acyl amino acid esters.[6][7][8]
Materials:
-
Methyl glycinate hydrochloride
-
3,4-Dimethoxybenzoyl chloride
-
Sodium hydroxide (NaOH) or an organic base like triethylamine (Et₃N)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl glycinate hydrochloride in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride in dichloromethane.
-
Add the solution of 3,4-dimethoxybenzoyl chloride dropwise to the aqueous solution of methyl glycinate with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Continue stirring at room temperature for 2-4 hours to ensure the completion of the reaction.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude methyl N-(3,4-dimethoxybenzoyl)glycinate can be purified by recrystallization or column chromatography.
Diagram 1: Synthesis of Methyl N-(3,4-dimethoxybenzoyl)glycinate
Caption: A simplified workflow for assessing the antimicrobial activity of the title compound.
Cytotoxic and Anticancer Potential
N-acyl amino acid esters and compounds containing the dimethoxybenzoyl scaffold have been investigated for their cytotoxic effects against various cancer cell lines. [9][10][11]The mechanism of action for some of these compounds involves the inhibition of critical cellular processes. Further investigation is warranted to explore the potential of methyl N-(3,4-dimethoxybenzoyl)glycinate as an anticancer agent.
Role in Peptide Synthesis and as a Glycine Prodrug
N-acylated amino acid esters are fundamental intermediates in peptide synthesis. [3]The 3,4-dimethoxybenzoyl group can act as a protecting group for the amino functionality of glycine. Furthermore, ester derivatives of N-acyl amino acids can function as prodrugs, which may enhance the bioavailability and pharmacokinetic properties of the parent amino acid or the acyl moiety. [12]The metabolism of N-benzoyl glycine (hippuric acid) is a well-established detoxification pathway. [12][13]
Safety and Handling
As with any chemical compound, methyl N-(3,4-dimethoxybenzoyl)glycinate should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl N-(3,4-dimethoxybenzoyl)glycinate is a synthetically accessible derivative of glycine with potential applications in medicinal chemistry and drug discovery. Its structural features suggest a likelihood of biological activity, particularly in the antimicrobial and anticancer arenas. This technical guide has provided a consolidated overview of its known properties, a reliable synthetic route, and predicted characterization data. It is hoped that this information will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and related compounds.
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